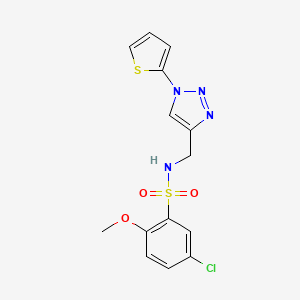

5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

説明

特性

IUPAC Name |

5-chloro-2-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O3S2/c1-22-12-5-4-10(15)7-13(12)24(20,21)16-8-11-9-19(18-17-11)14-3-2-6-23-14/h2-7,9,16H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIHQCUOTBKMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide generally involves a multi-step organic synthesis process. One common method includes:

Formation of the Benzene Sulfonamide Backbone: : This typically involves sulfonation of 5-chloro-2-methoxyaniline, using chlorosulfonic acid.

Introduction of the 1,2,3-Triazole Ring: : Via Huisgen cycloaddition, often referred to as "click chemistry," between an azide and an alkyne. Here, the azide functional group is introduced onto the benzenesulfonamide derivative, followed by cycloaddition with a terminal alkyne.

Attachment of the Thiophene Group: : Involves coupling reactions such as Suzuki-Miyaura or Stille coupling, attaching the thiophene ring to the triazole moiety.

Industrial Production Methods: On an industrial scale, the synthesis might employ continuous flow chemistry to enhance yield and purity while reducing reaction time. Key techniques include precise temperature control, automated reagent addition, and real-time monitoring to optimize reaction conditions and scale-up processes.

化学反応の分析

Types of Reactions it Undergoes: 5-Chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide undergoes several types of chemical reactions:

Oxidation: : Particularly at the methoxy group, leading to the formation of corresponding sulfoxide or sulfone derivatives.

Reduction: : Reduction of the nitro group (if present) to an amino group.

Substitution: : The chloro group can be substituted through nucleophilic aromatic substitution.

Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

Substitution: : Nucleophiles like ammonia or primary amines under heat and solvent conditions like dimethyl sulfoxide (DMSO).

Oxidation products: Sulfoxides, sulfones

Reduction products: Amines

Substitution products: Corresponding substituted derivatives

科学的研究の応用

Used as a starting material for the synthesis of more complex molecules.

Plays a role in studying reaction mechanisms and kinetics.

Functions as a molecular probe to study enzyme interactions and activity.

Potential application as a pharmacophore in drug design due to its sulfonamide group, which is common in many antimicrobial and diuretic drugs.

Utilized in the development of novel materials, including polymers and dyes.

作用機序

The biological mechanism of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide generally involves its interaction with specific enzymes or receptors. It can act as an inhibitor or activator by binding to active sites or allosteric sites, altering the enzyme's activity.

Molecular Targets and Pathways Involved:Enzymes: : Proteases, kinases

Pathways: : Signal transduction pathways

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with related compounds:

Key Observations

Heterocyclic Core Influence: The 1,2,3-triazole in the target compound (vs. thiazole in or tetrazole in ) may alter binding kinetics due to differences in hydrogen-bonding capacity and aromatic stacking .

Substituent Effects: The methoxy group (OMe) in the target compound could increase solubility compared to halogenated analogs (e.g., ’s bromo/chloro derivatives) . Sulfonamide vs.

Biological Activity :

生物活性

5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications due to its unique structural features. The combination of a sulfonamide moiety with a triazole and thiophene ring suggests diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The compound's structure can be summarized as follows:

- IUPAC Name : 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

- Molecular Formula : CHClNOS

- Molecular Weight : 353.81 g/mol

Structural Features

| Feature | Description |

|---|---|

| Chlorine Atom | Present at the 5-position of the benzene ring |

| Methoxy Group | Located at the 2-position of the benzene ring |

| Thiophene Ring | Attached to the triazole moiety |

| Triazole Ring | Imparts unique biological interactions |

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. The compound has shown promising results against various cancer cell lines:

- Cytotoxicity Studies : In vitro studies demonstrated that 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide exhibited significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC values in the micromolar range.

| Cell Line | IC (μM) |

|---|---|

| MCF-7 | 0.65 |

| MEL-8 | 2.41 |

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : Flow cytometry assays indicated that treated cells showed increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression.

- Cell Cycle Arrest : The compound may disrupt the cell cycle progression in cancer cells, leading to growth inhibition.

Antimicrobial Activity

Additionally, derivatives of sulfonamides have been recognized for their antimicrobial properties. The presence of the triazole ring enhances interaction with microbial targets, making it a candidate for further investigation in treating infections.

Cardiovascular Effects

Some studies have suggested that sulfonamide derivatives can influence cardiovascular parameters. For instance:

- Perfusion Pressure Studies : Research involving isolated rat heart models indicated that certain benzene sulfonamides could affect perfusion pressure and coronary resistance.

Study 1: Anticancer Efficacy

A study published in MDPI investigated various benzene sulfonamide derivatives, including our compound of interest. The results indicated that compounds with similar structures exhibited greater cytotoxicity compared to standard chemotherapy agents like doxorubicin .

Study 2: Cardiovascular Implications

In another study focusing on cardiovascular activity, benzenesulfonamide derivatives were tested for their ability to modulate perfusion pressure in rat models. The findings suggested potential therapeutic roles in managing conditions like pulmonary hypertension .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。